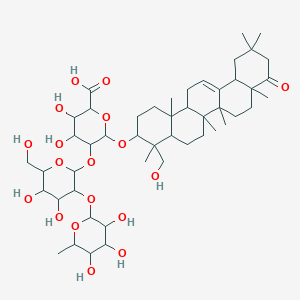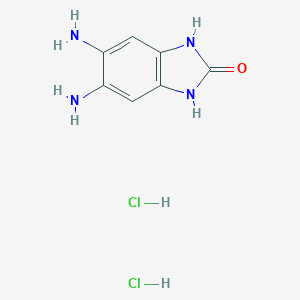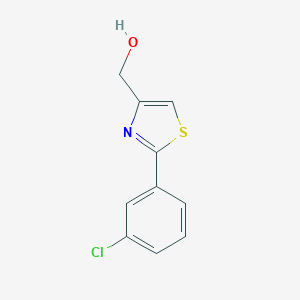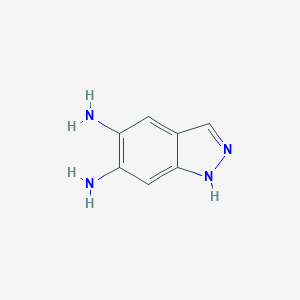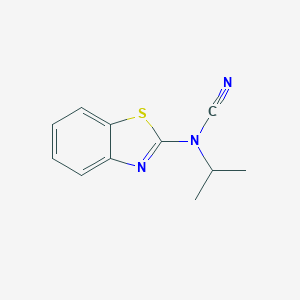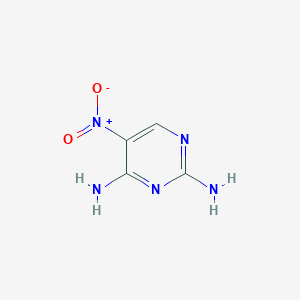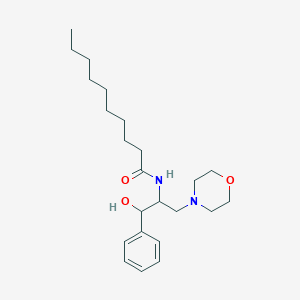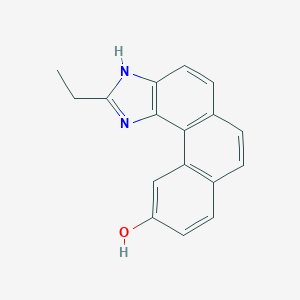
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the class of heterocyclic compounds and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are known to contribute to the development of neurodegenerative disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- in lab experiments is its potential for use in cancer research and the treatment of neurodegenerative disorders. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl-. One direction is to further investigate its mechanism of action and potential use in cancer research and the treatment of neurodegenerative disorders. Another direction is to explore its potential use in other areas of research, such as infectious diseases and autoimmune disorders. Additionally, future research may focus on developing less toxic derivatives of this compound that can be used in a wider range of experiments.
In conclusion, 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is a chemical compound that has shown potential in various scientific research applications, particularly in cancer research and the treatment of neurodegenerative disorders. While its mechanism of action is not fully understood, studies have suggested that it may work by inhibiting certain enzymes and reducing inflammation and oxidative stress. However, its toxicity may limit its use in some experiments. Future research may focus on further investigating its mechanism of action, exploring its potential use in other areas of research, and developing less toxic derivatives of this compound.
Métodos De Síntesis
The synthesis of 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- involves a multi-step process that includes the reaction of 2-ethylimidazole with 1,2-dibromoethane, followed by the reaction of the resulting compound with 1,10-phenanthroline. The final product is obtained through the reaction of the intermediate compound with sodium hydride and water.
Aplicaciones Científicas De Investigación
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- has shown potential in various scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
114460-41-2 |
|---|---|
Nombre del producto |
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- |
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
2-ethyl-3H-naphtho[1,2-e]benzimidazol-10-ol |
InChI |
InChI=1S/C17H14N2O/c1-2-15-18-14-8-6-11-4-3-10-5-7-12(20)9-13(10)16(11)17(14)19-15/h3-9,20H,2H2,1H3,(H,18,19) |
Clave InChI |
NTGPGKFOILAMOT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
SMILES canónico |
CCC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
Otros números CAS |
114460-41-2 |
Sinónimos |
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



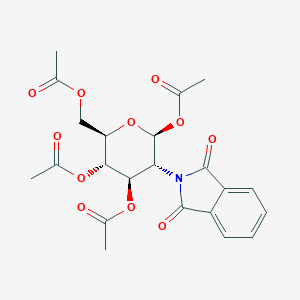
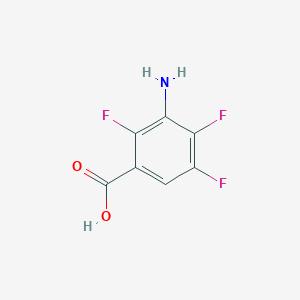
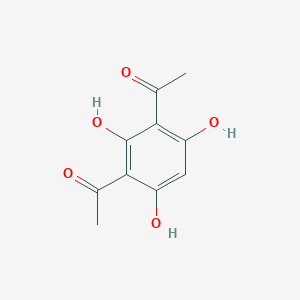
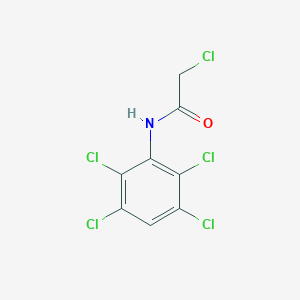
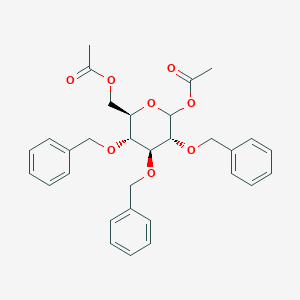
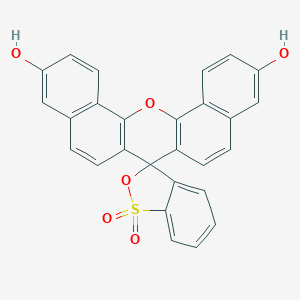
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
